Ethyl 3-amino-3-methylbutanoate hydrochloride

Catalog No.
S1973100
CAS No.
85532-40-7
M.F
C7H16ClNO2
M. Wt
181.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-amino-3-methylbutanoate hydrochloride

CAS Number

85532-40-7

Product Name

Ethyl 3-amino-3-methylbutanoate hydrochloride

IUPAC Name

ethyl 3-amino-3-methylbutanoate;hydrochloride

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

InChI

InChI=1S/C7H15NO2.ClH/c1-4-10-6(9)5-7(2,3)8;/h4-5,8H2,1-3H3;1H

InChI Key

HFBJSIGXRKAYAF-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(C)(C)N.Cl

Canonical SMILES

CCOC(=O)CC(C)(C)N.Cl

Ethyl 3-amino-3-methylbutanoate hydrochloride is a chemical compound with the molecular formula C7_7H16_{16}ClNO2_2 and a molecular weight of approximately 181.66 g/mol. It is commonly presented as a white to pale-yellow crystalline solid. The compound is classified as an amino acid derivative and is notable for its potential applications in pharmaceuticals and biochemistry .

While maintaining stability under various conditions makes it particularly useful in synthetic chemistry and pharmaceutical applications .

This comprehensive overview highlights the significance of Ethyl 3-amino-3-methylbutanoate hydrochloride within both chemical research and practical applications, underscoring its potential as a versatile compound in various fields.

Research indicates that Ethyl 3-amino-3-methylbutanoate hydrochloride exhibits biological activity that may be relevant in pharmacology. It has been studied for its potential role in metabolic pathways and as a building block for synthesizing bioactive compounds. Its structure suggests it may interact with various biological targets, including receptors involved in metabolic regulation .

Several methods have been developed for synthesizing Ethyl 3-amino-3-methylbutanoate hydrochloride:

  • Amination of Esters: One common approach involves the reaction of 3-methylbutanoic acid with ethyl chloroformate followed by amination with ammonia or an amine.
  • Reductive Amination: This method involves the reaction of an appropriate ketone with an amine in the presence of a reducing agent.
  • Direct Synthesis from Precursors: Starting from readily available amino acids or their derivatives, the compound can be synthesized through a series of chemical transformations including protection and deprotection steps.

These methods allow for the production of the compound with varying degrees of purity and yield .

Ethyl 3-amino-3-methylbutanoate hydrochloride has several applications, particularly in:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting metabolic disorders.
  • Biochemical Research: Used as a reagent in studies involving amino acid metabolism and enzyme activity.
  • Nutraceuticals: Potential use in dietary supplements aimed at enhancing metabolic function or muscle recovery.

The versatility of this compound makes it valuable in both research and commercial settings .

Studies on Ethyl 3-amino-3-methylbutanoate hydrochloride's interactions with other compounds are crucial for understanding its biological effects. Interaction studies have shown that this compound may influence metabolic pathways involving amino acids and neurotransmitters. Additionally, it may interact with specific receptors that modulate physiological responses, although detailed mechanisms remain to be fully elucidated .

Several compounds are structurally similar to Ethyl 3-amino-3-methylbutanoate hydrochloride, including:

Compound NameMolecular FormulaKey Characteristics
Ethyl 2-amino-4-methylpentanoateC8_8H17_{17}NO2_2Longer carbon chain; different biological activity
Ethyl 4-amino-4-methylpentanoateC8_8H17_{17}NO2_2Similar structure; different stereochemistry
Isobutyl 3-amino-3-methylbutanoateC8_8H17_{17}NO2_2Different alkyl group; potential for different reactivity

Uniqueness

Ethyl 3-amino-3-methylbutanoate hydrochloride is unique due to its specific structural configuration, which influences its reactivity and biological activity compared to similar compounds. Its ability to participate in diverse

The industrial production of ethyl 3-amino-3-methylbutanoate hydrochloride represents a specialized case of quaternary ammonium salt synthesis, requiring precise control over reaction parameters to achieve commercially viable yields and product quality. The synthesis predominantly follows established protocols for amino ester hydrochloride formation, adapted for the specific structural requirements of this tertiary amino compound [1] [2].

Industrial synthesis protocols typically employ high-pressure autoclaves or sealed reactor systems to contain volatile ammonia reagents while maintaining temperature control throughout the reaction sequence. The process involves two distinct stages: the initial ammonolysis reaction where ammonia is added to the α,β-unsaturated ester precursor, followed by hydrochloride salt formation through controlled acid addition [1] [3].

The most widely implemented industrial protocol utilizes ethyl 3-methylbut-2-enoate as the starting material, which undergoes nucleophilic addition with liquid ammonia under pressure. This approach achieves yields ranging from 58.8% to 84% depending on the specific reaction conditions employed [1]. The reaction is typically conducted in ethanol as the solvent, with temperatures ranging from -70°C to 90°C and reaction times extending from 16 to 24 hours [1].

Modern industrial facilities have adopted continuous ammonia addition systems to address safety concerns and improve process control. These systems utilize automated dosing equipment that maintains precise ammonia concentrations while minimizing the risk of over-pressurization or thermal runaway reactions [4] [5]. The implementation of such systems has become particularly important given that ammonia exposure to 300 parts per million is immediately dangerous to life and health [5].

Large-scale production facilities typically incorporate specialized gas handling systems designed to manage the flammable nature of ammonia, which exhibits flammability at concentrations of approximately 15% to 28% by volume in air [5]. These safety considerations have driven the development of closed-loop systems that minimize atmospheric exposure while maintaining reaction efficiency.

Esterification and Hydrochloride Salt Formation Mechanisms

The mechanistic pathway for ethyl 3-amino-3-methylbutanoate hydrochloride formation involves a sequential two-step process: initial esterification through ammonolysis of the α,β-unsaturated ester, followed by protonation and salt formation with hydrochloric acid [1] [6].

The ammonolysis reaction proceeds through a Michael addition mechanism, where ammonia acts as a nucleophile attacking the β-carbon of the α,β-unsaturated ester. This reaction is facilitated by the electron-withdrawing nature of the ester group, which activates the double bond toward nucleophilic attack [1]. The reaction temperature profile is critical, with initial cooling to -20°C to -70°C facilitating ammonia dissolution, followed by heating to 45°C to 90°C to drive the reaction to completion [1].

Following the ammonolysis step, the crude amino ester is treated with hydrochloric acid to form the hydrochloride salt. This process involves protonation of the amino group, converting the free base to the corresponding ammonium chloride salt [1] [3]. The acid addition is typically performed using 4 molar hydrochloric acid in 1,4-dioxane, added at temperatures between 0°C and 20°C to control the exothermic nature of the neutralization reaction [1].

The salt formation mechanism follows classic acid-base chemistry principles, where the lone pair of electrons on the nitrogen atom accepts a proton from hydrochloric acid, forming the quaternary ammonium chloride structure [3] [4]. This process is thermodynamically favorable and typically proceeds to completion within 30 minutes of acid addition [1].

Temperature control during salt formation is crucial to prevent decomposition of the product. The reaction generates significant heat, and temperatures above 25°C can lead to thermal decomposition of the amino ester, resulting in reduced yields and formation of undesirable by-products [1]. Industrial processes typically employ staged cooling or controlled acid addition rates to manage this exothermic process.

The choice of acid system significantly impacts the final product quality. The use of hydrochloric acid in 1,4-dioxane provides several advantages over aqueous hydrochloric acid systems, including reduced water content in the final product and improved crystallization characteristics [1]. This system also minimizes hydrolysis of the ester group during salt formation, preserving the desired molecular structure.

Purification Techniques and Quality Control Measures

Purification of ethyl 3-amino-3-methylbutanoate hydrochloride requires specialized techniques to address the hygroscopic nature of the compound and ensure removal of residual ammonia, unreacted starting materials, and organic solvents [1] [7]. The standard purification protocol involves multiple stages, beginning with crude product isolation through evaporation under reduced pressure, followed by solid-state purification techniques [1].

The primary purification method employs trituration with dichloromethane, which selectively dissolves impurities while leaving the desired hydrochloride salt as an insoluble residue [1]. This technique is particularly effective for removing unreacted starting materials and organic by-products that may form during the synthesis. The trituration process typically involves suspending the crude product in dichloromethane, stirring for 30 minutes to 2 hours, followed by filtration and drying under vacuum [1].

Recrystallization represents the most effective method for achieving high purity levels, with crystallization from ether/hexane mixtures yielding products with greater than 90% purity [8] [7]. The recrystallization process requires careful control of temperature and solvent ratios to ensure optimal crystal formation and minimize product loss. Alternative solvent systems, including ethanol/water mixtures, have been employed for specific applications where different crystal morphologies are desired [7].

Advanced purification techniques for industrial applications include preparative high-performance liquid chromatography for pharmaceutical-grade materials, which can achieve purities exceeding 99.5% [10]. This method provides excellent separation of closely related impurities and enables precise control over the final product composition. The technique utilizes reversed-phase columns with gradient elution systems optimized for amino acid ester separation [10].

Quality control measures encompass a comprehensive analytical testing protocol designed to ensure product specification compliance. High-performance liquid chromatography serves as the primary purity assessment method, utilizing ultraviolet detection at wavelengths between 210 and 254 nanometers [10]. This technique provides quantitative determination of the main component and identification of related impurities with detection limits below 0.1% [10].

Nuclear magnetic resonance spectroscopy forms a critical component of the quality control protocol, providing definitive structural confirmation through characteristic chemical shift patterns. The proton nuclear magnetic resonance spectrum of ethyl 3-amino-3-methylbutanoate hydrochloride exhibits distinctive signals at δ 1.2 (triplet, 3H), 1.26 (singlet, 6H), 2.65 (singlet, 2H), 4.1 (quartet, 2H), and 8.27 (broad singlet, 3H), which serve as fingerprint identification markers [1].

Melting point determination provides a rapid assessment of product purity, with the compound exhibiting a characteristic melting point of 101°C [11]. Deviations from this value indicate the presence of impurities or polymorphic variations that may impact product performance. The melting point range specification typically allows for a narrow window of 99°C to 103°C to ensure consistent product quality .

Thermogravimetric analysis serves as an important tool for assessing thermal stability and identifying volatile impurities or water content [12]. The analysis typically reveals 5% weight loss at 150°C corresponding to hydrochloric acid release, with 95% decomposition occurring by 250°C . This information is crucial for establishing appropriate storage conditions and shelf-life parameters.

Water content determination through Karl Fischer titration ensures compliance with moisture specifications, typically maintained below 0.5% to prevent hydrolysis of the ester group and maintain product stability . Chloride content analysis through ion chromatography verifies the stoichiometric composition of the hydrochloride salt, with typical specifications requiring 19.4% to 19.8% chloride content .

Scalability Challenges in Batch Production

The transition from laboratory-scale synthesis to industrial batch production of ethyl 3-amino-3-methylbutanoate hydrochloride presents significant technical and economic challenges that require systematic engineering solutions [13] [14]. The primary scalability concerns center on safe ammonia handling, heat and mass transfer limitations, and maintaining consistent product quality across large production batches [14] [15].

Ammonia handling represents the most critical safety challenge in large-scale production, requiring specialized equipment designed to contain and control this hazardous reagent [16] [5]. Industrial facilities must implement comprehensive safety systems including automated leak detection, emergency ventilation systems, and personnel protective equipment protocols. The flammable nature of ammonia at concentrations between 15% to 28% by volume necessitates the use of explosion-proof electrical equipment and inert atmosphere controls [5].

The scale-up of pressure vessel requirements poses significant capital investment challenges, as reaction volumes increase from milliliters to thousands of liters [15]. Industrial autoclaves must be designed to withstand operating pressures up to 200 pounds per square inch while maintaining precise temperature control throughout the reaction mass [1]. The engineering costs for such equipment can represent 40% to 60% of the total capital investment for a new production facility [14].

Heat and mass transfer limitations become increasingly problematic as batch sizes increase, leading to non-uniform reaction conditions and reduced overall efficiency [13] [15]. The surface area to volume ratio decreases significantly in larger vessels, resulting in poor heat removal capacity during the exothermic salt formation step. This challenge requires implementation of advanced mixing systems, external heat exchangers, and staged reagent addition protocols to maintain reaction control [13].

Temperature control during the exothermic hydrochloride salt formation step presents particular difficulties at industrial scale, where the thermal mass of large batches can lead to temperature excursions and thermal runaway reactions [15]. Industrial processes typically employ multiple temperature monitoring points, staged acid addition systems, and enhanced cooling capacity to manage these thermal effects. The implementation of such systems can increase processing time by 50% to 100% compared to optimal laboratory conditions [15].

Product crystallization consistency represents another major scalability challenge, as the nucleation and crystal growth processes are highly sensitive to mixing conditions, temperature profiles, and impurity levels [7] [13]. Large-scale crystallization often results in broader particle size distributions and variable crystal morphologies compared to laboratory preparations. Industrial solutions include seeded crystallization protocols, controlled cooling rates, and specialized crystallization equipment designed to maintain uniform conditions throughout the batch [7].

Batch-to-batch reproducibility becomes increasingly difficult to maintain as production scales increase, due to the cumulative effects of equipment variations, raw material quality differences, and operator influences [14] [15]. Industrial facilities address this challenge through implementation of automated process control systems, real-time monitoring of critical process parameters, and statistical process control methods that enable rapid detection and correction of process deviations [14].

The management of waste gases generated during the reaction, particularly ammonia and hydrogen chloride, requires sophisticated gas handling systems at industrial scale [3] [4]. These systems typically include multi-stage scrubbing towers, gas recycling systems, and waste treatment facilities that can represent 20% to 30% of the total facility investment [14]. Environmental regulations governing emissions of these compounds necessitate continuous monitoring and reporting systems that add operational complexity and cost.

Equipment corrosion presents ongoing maintenance challenges in industrial facilities, as exposure to ammonia and hydrochloric acid can cause rapid deterioration of standard materials of construction [5]. The selection of appropriate corrosion-resistant materials, including specialized stainless steel alloys or corrosion-resistant coatings, significantly increases equipment costs but is essential for long-term operational reliability [15].

Process automation and real-time monitoring systems have become essential components of modern industrial facilities to address the complexity of large-scale production [14] [17]. These systems typically include automated reagent addition, continuous temperature and pressure monitoring, and integrated quality control testing that enables immediate response to process deviations. The implementation of such systems requires significant capital investment but provides substantial improvements in safety, quality, and operational efficiency [14].

Dates

Modify: 2023-08-16

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